molecular formula C17H21NO B101590 N-(1-Adamantyl)benzamide CAS No. 19026-84-7

N-(1-Adamantyl)benzamide

Cat. No.: B101590
CAS No.: 19026-84-7
M. Wt: 255.35 g/mol
InChI Key: HIMFTDSGLWYLKA-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)benzamide, also known as this compound, is a useful research compound. Its molecular formula is C17H21NO and its molecular weight is 255.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

19026-84-7

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

N-(1-adamantyl)benzamide

InChI

InChI=1S/C17H21NO/c19-16(15-4-2-1-3-5-15)18-17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2,(H,18,19)

InChI Key

HIMFTDSGLWYLKA-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4

19026-84-7

Pictograms

Irritant

Synonyms

N-(1-Adamantyl)benzamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a flask, 1 mmole of adamantane, 0.1 mmole of N-hydroxyphthalimide, 6 ml of benzonitrile and 1 ml of acetic acid were added to mix and the flask was equipped with a gas bag (about 1L) of nitrogen monoxide NO. The mixture was reacted for 20 hours at 100° C. with stirring. The reaction products were analyzed by gas chromatography, and, as a result, the conversion of adamantane was 92%, and 1-benzoylaminoadamantane (yield 65%), 1-adamantanol (yield 7%), 1-nitroadamantane (yield 6%), 1-acetyloxyadamantane (yield 2%) and 2-adamantanone (yield 2%) were formed.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
nitrogen monoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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